molecular formula C8H6BFN2O2S B14078220 (4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B14078220
M. Wt: 224.02 g/mol
InChI Key: VBNZHZLXGRICBS-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The general procedure involves the reaction of a halogenated pyridine derivative with a thiazole boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group and the thiazole ring enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H6BFN2O2S

Molecular Weight

224.02 g/mol

IUPAC Name

[4-fluoro-6-(1,3-thiazol-2-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H6BFN2O2S/c10-6-3-7(8-11-1-2-15-8)12-4-5(6)9(13)14/h1-4,13-14H

InChI Key

VBNZHZLXGRICBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)C2=NC=CS2)(O)O

Origin of Product

United States

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